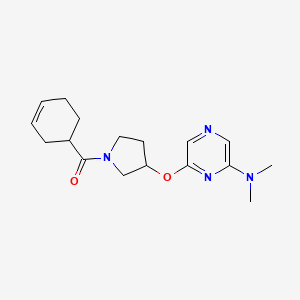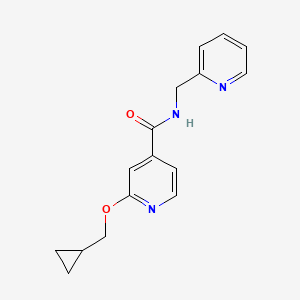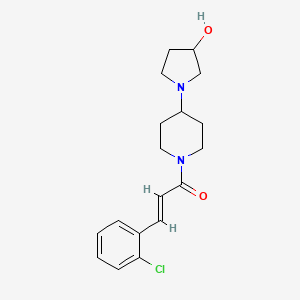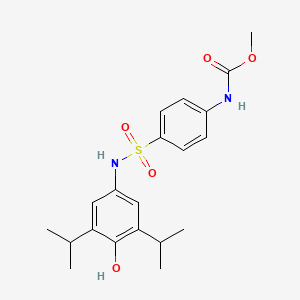![molecular formula C22H25N3O4 B2358285 1-ethyl-5-(4-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione CAS No. 868214-78-2](/img/structure/B2358285.png)
1-ethyl-5-(4-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-ethyl-5-(4-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione” is a complex organic molecule. It is a derivative of quinazolinone and quinazoline . Quinazolinones and quinazolines are noteworthy in medicinal chemistry, because of their wide range of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer and analgesic activities .
Synthesis Analysis
The synthesis of such complex molecules often involves multi-step reactions. For instance, Ahmed et al. have developed a one-pot three component, solvent-free grinding method for green synthesis of similar quinoline derivatives by the reaction of 1,3-indanedione, enaminone, and aryl-aldehyde using p-toluene sulfonic acid [p-TSA] as a catalyst .Aplicaciones Científicas De Investigación
Computational and Experimental Study of Molecular Structures
A study by Trilleras et al. (2017) focused on the molecular structure of benzo[g]pyrimido[4,5-b]quinoline derivatives. Using a series of experimental techniques and computational methods, they characterized the molecular structure and thermodynamic features of these compounds. This research is significant for understanding the chemical properties and potential applications of such compounds (Trilleras et al., 2017).
Synthesis of Metabolites
Mizuno et al. (2006) detailed the synthesis of metabolites of ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate. This research is crucial for the development of new compounds and understanding their metabolic pathways, which can have implications in pharmacology and medicinal chemistry (Mizuno et al., 2006).
Large-Scale Synthesis for Pharmaceutical Compounds
Bänziger et al. (2000) presented a method for the large-scale synthesis of 3-substituted octahydrobenzo[g]quinolines, which are important intermediates in the synthesis of pharmaceutically active compounds. This research is vital for industrial-scale production of these compounds (Bänziger et al., 2000).
Synthesis of Substituted Tricyclic Systems
Levine and Bardos (1972) investigated synthetic routes for 2,4,10-substituted-7,8-dimethylpyrimido[5,4-b]quinolines. This research contributes to the development of new synthetic methodologies for tricyclic systems, which are significant in medicinal chemistry (Levine & Bardos, 1972).
One-Pot Synthesis under Microwave Irradiation
Shaker and Elrady (2008) described a one-pot synthesis method for pyrimido[5,4-b]quinolin-2,4,9-triones under microwave irradiation. This method is notable for its efficiency and potential application in the rapid synthesis of heterocyclic compounds (Shaker & Elrady, 2008).
Synthesis and Antimicrobial Activity
Vartale et al. (2013) studied the synthesis of 3-cyano-4-imino-9-methoxy-4H-pyrimido[2,1-b]pyrimido[4,5-b]quinoline and its derivatives. They also evaluated their antimicrobial activity, which is essential for the development of new antimicrobial agents (Vartale et al., 2013).
Regioselective Synthesis in Pharmacology
Watermeyer et al. (2009) reported on the regioselective synthesis of pharmacologically relevant bifunctional compounds containing quinoline moieties. The research provides insights into the design and synthesis of new pharmacological agents (Watermeyer et al., 2009).
Nanoporous Catalyst for Synthesis
Sepehrmansouri et al. (2020) developed a novel metal-organic framework (MOF) catalyst for the synthesis of N-heterocyclic compounds like pyrimido[4,5-b]quinolines. This work highlights the potential of MOFs in catalyzing the synthesis of complex organic molecules (Sepehrmansouri et al., 2020).
Propiedades
IUPAC Name |
1-ethyl-5-(4-methoxyphenyl)-8,8-dimethyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c1-5-25-19-18(20(27)24-21(25)28)16(12-6-8-13(29-4)9-7-12)17-14(23-19)10-22(2,3)11-15(17)26/h6-9,16,23H,5,10-11H2,1-4H3,(H,24,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XECJCLASZJFAJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC=C(C=C4)OC)C(=O)NC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-5-(4-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(4-methylphenyl)thiourea](/img/structure/B2358204.png)

![(Z)-2-(2-methoxybenzylidene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2358206.png)
![2-Ethyl-5-(piperidin-1-yl(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2358210.png)
![9-(3,4-dimethylphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2358211.png)
![(1s,3s)-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)adamantane-1-carboxamide](/img/structure/B2358212.png)





![1-[(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane dihydrochloride](/img/structure/B2358223.png)
![2-(4-methoxyphenyl)-3-(methylsulfanyl)-N~8~-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2358225.png)